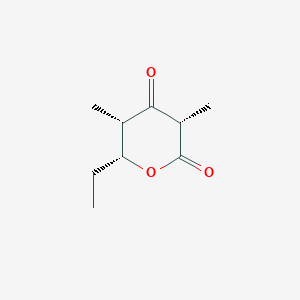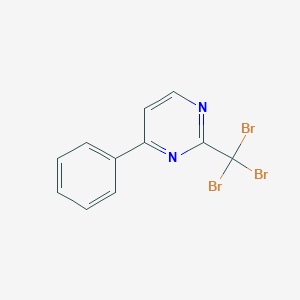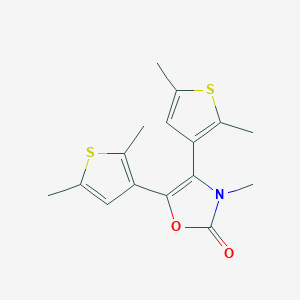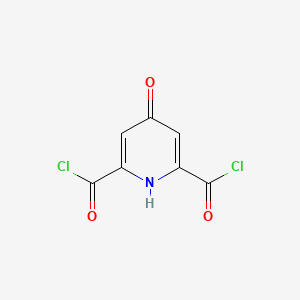
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. The compound’s structure includes a pyridine ring with two carbonyl groups and two chlorine atoms, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
The synthesis of 4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride can be achieved through several routes. One common method involves the reaction of 2,6-pyridinedicarbonyl dichloride with appropriate reagents under controlled conditions. For instance, the use of molybdenum hexacarbonyl (Mo(CO)6) as a catalyst in the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been reported to yield high reactivity and product yields . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into 1,4-dihydropyridine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various substituted pyridines and dihydropyridines.
Aplicaciones Científicas De Investigación
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways. For example, it has been shown to inhibit glutamate decarboxylase, impacting neurotransmitter synthesis . The molecular targets and pathways involved depend on the specific derivative and its application.
Comparación Con Compuestos Similares
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride can be compared with other similar compounds such as:
Chelidamic acid: A dicarboxylate with a pyridine skeleton, known for its coordination with metal ions and applications in biochemistry.
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds share a similar core structure but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.
Propiedades
Número CAS |
184870-12-0 |
|---|---|
Fórmula molecular |
C7H3Cl2NO3 |
Peso molecular |
220.01 g/mol |
Nombre IUPAC |
4-oxo-1H-pyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6(12)4-1-3(11)2-5(10-4)7(9)13/h1-2H,(H,10,11) |
Clave InChI |
SDVCBQMQTVFCDR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=CC1=O)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
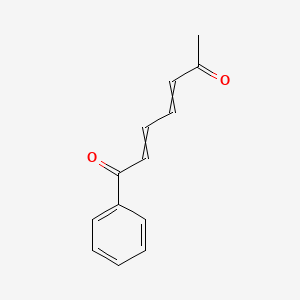
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
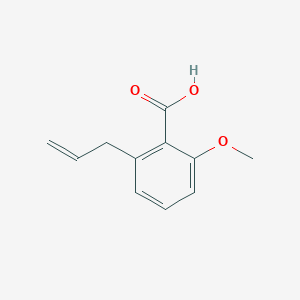
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
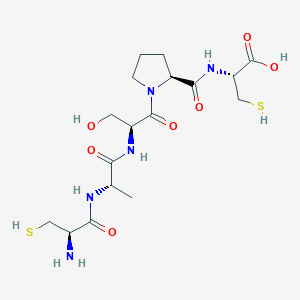
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
